

Comparative analysis of analytical methods for Cefadroxil determination

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Compound of Interest		
Compound Name:	Cefadroxil	
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A Comparative Guide to Analytical Methods for Cefadroxil Determination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various analytical methods for the quantitative determination of **Cefadroxil**, a first-generation cephalosporin antibiotic. The objective is to offer a detailed overview of the performance characteristics of commonly employed techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research, quality control, and drug development applications. The methods covered include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Voltammetry.

Overview of Analytical Techniques

The determination of **Cefadroxil** in bulk drug, pharmaceutical formulations, and biological fluids necessitates reliable and validated analytical methods. The choice of method often depends on factors such as the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. Chromatographic techniques like HPLC and HPTLC are known for their high resolving power and are suitable for complex mixtures. Spectrophotometric methods are often simpler and more cost-effective, making them ideal for routine quality control. Electroanalytical



methods, such as voltammetry, offer high sensitivity and are advantageous for detecting trace amounts of the analyte.

Quantitative Data Presentation

The performance of each analytical method is summarized in the tables below, presenting key validation parameters as per the International Council on Harmonisation (ICH) guidelines.

Table 1: High-Performance Liquid Chromatography

(HPLC) Methods

Parameter	Method 1[1][2]	Method 2[3][4]	Method 3[5]
Stationary Phase	Hypersil ODS C18 (250 x 4.6 mm, 5μ)	C18 column	C18 ODS (4.60mm x 250mm)
Mobile Phase	KH2PO4 buffer: Acetonitrile (65:35 v/v), pH 3.5	Methanol: Phosphate buffer (10:90 v/v)	Phosphate buffer (pH 4.8): Methanol: Acetonitrile (95:3:2 v/v)
Flow Rate	1.0 mL/min	1.5 mL/min	1.0 mL/min
Detection (λmax)	220 nm	260 nm	230 nm
Linearity Range	20-80 μg/mL	-	10-100 μg/mL
Correlation Coeff. (r ²)	1	0.9935	0.978
LOD	-	0.5 μg/mL	-
LOQ	-	1.0 μg/mL	-
Accuracy (% Recovery)	-	-	-
Precision (%RSD)	-	Intra-day: 1.75-5.33%, Inter-day: 0.58-2.69%	1.01%

Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method



Parameter	Method 1[6]
Stationary Phase	Silica gel 60F254 precoated aluminum plates
Mobile Phase	Ethyl acetate: Chloroform (8:2 v/v)
Detection (λmax)	254 nm
Linearity Range	100-500 ng/band
Correlation Coeff. (r²)	0.9996
LOD	-
LOQ	-
Accuracy (% Recovery)	99.28-100.13%
Precision (%RSD)	-

Table 3: UV-Visible Spectrophotometric Methods

Parameter	Method 1 (AUC)[7]	Method 2[8][9]	Method 3[10]
Solvent	Distilled Water	Water	0.75M Sodium Bicarbonate
Detection (λmax)	260-266 nm (Area Under Curve)	232 nm	263 nm
Linearity Range	5-25 μg/mL	5-30 μg/mL	10-50 μg/mL
Correlation Coeff. (r²)	0.9993	0.9971	-
LOD	1.04 μg/mL	0.583 μg/mL	-
LOQ	3.15 μg/mL	1.767 μg/mL	-
Accuracy (% Recovery)	99.26%	103.65-108.00%	99.28-100.05%
Precision (%RSD)	0.9734%	Intra-day: 0.43-2.23%, Inter-day: 0.55-2.14%	-



Table 4: Voltammetric Method

Parameter	Method 1 (Adsorptive Stripping Voltammetry)[11][12]
Working Electrode	Hanging Mercury Drop Electrode (HMDE)
Supporting Electrolyte	pH 10 Britton-Robinson buffer
Technique	Square-wave Adsorptive Stripping Voltammetry
Peak Potential	-650 mV
Linearity Range	6x10 ⁻⁷ - 2x10 ⁻⁶ mol/L
Correlation Coeff. (r)	0.999
LOD	2x10 ⁻⁹ mol/L
LOQ	-
Accuracy (% Recovery)	99%
Precision (%RSD)	2.783%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method for Cefadroxil in Tablets[1][2]

- Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector.
- Chromatographic Conditions:
 - Column: Hypersil ODS C18 (250 mm × 4.6 mm, 5μm particle size).
 - Mobile Phase: A mixture of potassium dihydrogen orthophosphate (KH2PO4) buffer and acetonitrile in a ratio of 65:35 (v/v). The pH of the mobile phase is adjusted to 3.5 with 0.2% orthophosphoric acid.
 - Flow Rate: 1.0 mL/min.



Detection Wavelength: 220 nm.

Injection Volume: 10 μL.

- Preparation of Standard Solution: A standard stock solution of **Cefadroxil** is prepared by dissolving a known amount of the reference standard in the mobile phase to achieve a concentration of 100 ppm. Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 20-80 μg/mL.
- Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 100 mg of **Cefadroxil** is accurately weighed and transferred to a 100 mL volumetric flask. About 70 mL of mobile phase is added, and the mixture is sonicated for 15 minutes. The volume is then made up to the mark with the mobile phase, and the solution is filtered through a 0.45 µm membrane filter.
- Analysis: Equal volumes (10 μ L) of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of **Cefadroxil** in the sample is determined from the calibration curve.

UV-Visible Spectrophotometric Method for Cefadroxil in Bulk and Tablets[8][9]

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: Distilled water.
- Determination of Absorption Maximum (λmax): A solution of Cefadroxil in distilled water is scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance, which was found to be 232 nm.
- Preparation of Standard Stock Solution: An accurately weighed quantity of Cefadroxil (100 mg) is dissolved in 100 mL of distilled water to obtain a stock solution of 1000 μg/mL.
- Preparation of Calibration Curve: Aliquots from the stock solution are further diluted with distilled water to obtain a series of concentrations ranging from 5-30 μg/mL. The absorbance of each solution is measured at 232 nm against a distilled water blank. A calibration curve is plotted with absorbance versus concentration.

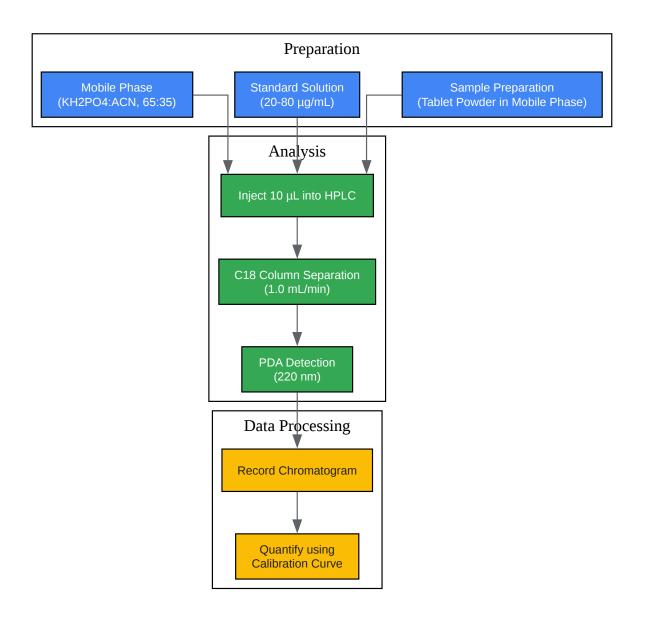


- Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to 100 mg of **Cefadroxil** is dissolved in 100 mL of distilled water. The solution is sonicated and then filtered. The filtrate is further diluted to obtain a concentration within the linearity range.
- Analysis: The absorbance of the sample solution is measured at 232 nm, and the concentration of Cefadroxil is determined from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

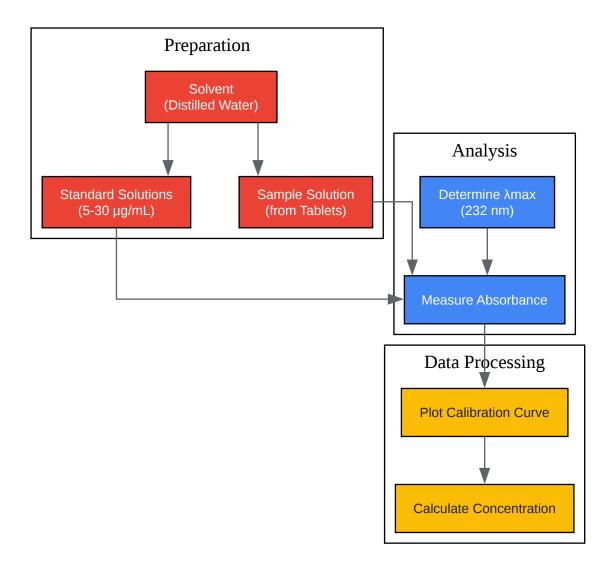




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Caption: Workflow for RP-HPLC determination of Cefadroxil.

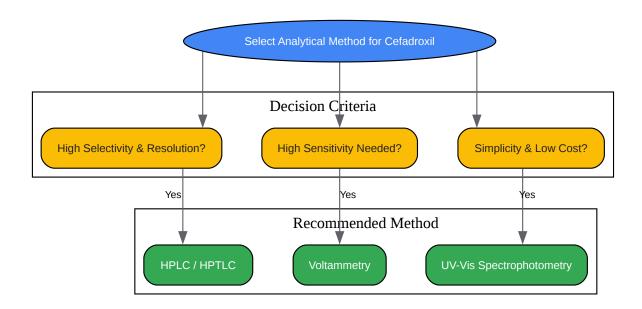




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Caption: Workflow for UV-Vis Spectrophotometric determination of Cefadroxil.





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Caption: Logical relationship for selecting an analytical method for **Cefadroxil**.

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